molecular formula C10H20ClNO2 B6219973 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride CAS No. 2751620-19-4

1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride

Cat. No.: B6219973
CAS No.: 2751620-19-4
M. Wt: 221.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1,9-dioxaspiro[55]undecan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₉NO₂·HCl It is a derivative of spiro compounds, which are characterized by their unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride typically involves the reaction of 1,9-dioxaspiro[5.5]undecane with an appropriate amine source under acidic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include hydrochloric acid and an amine such as methylamine.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors capable of maintaining precise temperature and pressure conditions to optimize the reaction. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1,9-dioxaspiro[5.5]undecane

  • Other amine derivatives

  • Related spiro compounds

Properties

CAS No.

2751620-19-4

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.